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methoxy(trimethyl)azanium;methyl sulfate

Cat. No.: B14706862
M. Wt: 201.24 g/mol
InChI Key: URYLVPSHDPFLDJ-UHFFFAOYSA-M
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Description

Definition and Structural Classification within Quaternary Ammonium (B1175870) Chemistry

Methoxy(trimethyl)azanium;methyl sulfate (B86663) is an organic salt consisting of a methoxy(trimethyl)azanium cation ([CH₃O(CH₃)₃N]⁺) and a methyl sulfate anion ([CH₃SO₄]⁻). The cation is a quaternary ammonium structure, meaning it has a central nitrogen atom covalently bonded to four carbon-containing groups. In this specific case, these groups are three methyl (-CH₃) groups and one methoxy (B1213986) (-OCH₃) group. This arrangement results in a permanent positive charge on the nitrogen atom.

Quaternary ammonium compounds are broadly classified based on the nature of the organic groups attached to the central nitrogen atom. orst.edu Common classifications include subdivisions like benzylalkyldimethyl ammonium compounds (BACs), alkyltrimethyl ammonium compounds (ATMACs), and dialkyldimethyl ammonium compounds (DADMACs). nih.gov The structure of the substituents and the length of any alkyl chains significantly influence the compound's properties and function. nih.gov QACs are also categorized by "generations," which reflect their historical development and biocidal efficacy. proquimia.com

First Generation: Alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.com

Second Generation: Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.com

Third Generation: A mixture of first and second-generation QACs, offering improved biocidal activity and detergency. proquimia.com

Fourth Generation: "Twin chain" or "dual chain" QACs like didecyl dimethyl ammonium chloride (DDAC), which have superior germicidal activity. proquimia.comaldebaransistemas.com

Fifth Generation: Mixtures of fourth and second-generation compounds, providing enhanced performance in challenging conditions. aldebaransistemas.com

Within this framework, methoxy(trimethyl)azanium;methyl sulfate can be considered a specialized ATMAC derivative, where one methyl group is replaced by a methoxy group. The methyl sulfate anion is another key feature, distinguishing it from the more common halide-containing QACs.

Historical Context and Evolution of Related Methyl Sulfate Reagents

The study of this compound is informed by the long history of related methyl sulfate reagents, most notably dimethyl sulfate ((CH₃)₂SO₄). Dimethyl sulfate was first prepared in an impure form in the early 19th century and was later studied extensively by J.P. Claesson. wikipedia.org Its synthesis from methanol (B129727) and sulfuric acid was described in 1835, and it has been produced commercially since the 1920s. wikipedia.orgnih.gov

Historically, dimethyl sulfate became a cornerstone of organic synthesis as a powerful and cost-effective methylating agent. wikipedia.orgbionity.com It is a colorless oily liquid known for its high reactivity in transferring a methyl group to various substrates, including phenols, amines, and thiols, typically via an Sₙ2 reaction mechanism. wikipedia.org Its industrial applications include the manufacturing of dyes, perfumes, and fabric softeners.

The evolution of methylating agents has been driven by the need for reagents with different reactivity profiles and improved safety. While highly effective, the toxicity of dimethyl sulfate has led to the adoption of alternatives in some laboratory contexts, such as methyl triflate and dimethyl carbonate, which offer different advantages in terms of reactivity or safety. bionity.com The development of quaternary ammonium methyl sulfates like this compound represents a continuation of this evolution, creating specialized reagents where the cationic portion of the molecule can influence its properties and applications.

Rationale for Academic Investigation of Quaternary Ammonium Methyl Sulfates

Academic and industrial interest in quaternary ammonium compounds is extensive, owing to their wide range of applications as antimicrobials, surfactants, preservatives, and phase transfer catalysts. nih.govnih.gov The specific combination of a quaternary ammonium cation with a methyl sulfate anion is investigated for several reasons.

Surfactant Properties: As cationic surfactants, these molecules possess a positively charged hydrophilic "head" (the ammonium group) and a hydrophobic "tail". nih.gov This structure allows them to self-assemble in solutions and adsorb at interfaces, making them subjects of study in materials science, particularly for applications like fabric softening, cleaning, and in personal care products. lu.seyoutube.com Researchers investigate how modifications to the cation, such as the inclusion of a methoxy group, and the nature of the counterion (methyl sulfate) affect properties like micelle formation, solubility, and interaction with other molecules and surfaces. mdpi.comnih.gov

Synthetic Chemistry: Quaternary ammonium salts are used in organic synthesis. For instance, the adduct formed between dimethylformamide and dimethyl sulfate is a useful reagent for preparing enaminones and other heterocyclic compounds. nih.gov The unique properties imparted by the methyl sulfate counterion can make these compounds suitable for specialized applications where they may act as reagents or catalysts in organic reactions.

Material Science and Biological Applications: The ability of QACs to interact with negatively charged cell membranes is the basis for their use as biocides. researchgate.net Academic research explores the structure-activity relationship of these compounds to develop new antimicrobial agents. researchgate.net Furthermore, their interactions with macromolecules like DNA and proteins are of fundamental interest, with potential applications in areas like nucleic acid delivery. lu.se The study of specific salts like this compound contributes to a deeper understanding of these complex interactions.

Data Tables

Table 1: Properties of a Related Methyl Sulfate Reagent: Dimethyl Sulfate

PropertyValue
Chemical Formula C₂H₆O₄S
Molar Mass 126.13 g/mol
Appearance Colorless, oily liquid
Melting Point -32 °C
Boiling Point 188 °C (decomposes)
Solubility in Water Reacts

Source: wikipedia.orgbionity.com

Table 2: Classification of Quaternary Ammonium Compounds (QACs) by Generation

GenerationKey Compound(s) / CompositionCharacteristics
First Alkyl dimethyl benzyl ammonium chloride (ADBAC)Basic biocidal activity. proquimia.com
Second Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC)Introduced an ethyl group on the aromatic ring. proquimia.com
Third Mixture of ADBAC and ADEBACIncreased biocidal activity and detergency. proquimia.com
Fourth Didecyl dimethyl ammonium chloride (DDAC)"Twin chain" structure; superior germicidal activity, low foaming. proquimia.comaldebaransistemas.com
Fifth Mixture of Fourth and Second Generation QACsGreater germicidal performance in harsh conditions. aldebaransistemas.com

Source: proquimia.comaldebaransistemas.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15NO5S B14706862 methoxy(trimethyl)azanium;methyl sulfate

Properties

Molecular Formula

C5H15NO5S

Molecular Weight

201.24 g/mol

IUPAC Name

methoxy(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C4H12NO.CH4O4S/c1-5(2,3)6-4;1-5-6(2,3)4/h1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

URYLVPSHDPFLDJ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)OC.COS(=O)(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways to Methoxy(trimethyl)azanium;methyl Sulfate (B86663)

The synthesis of methoxy(trimethyl)azanium;methyl sulfate is achieved through the direct reaction of a tertiary amine with a suitable methylating agent. The most common and industrially significant method involves the quaternization of an amine using dimethyl sulfate. wikipedia.org This process is highly efficient due to the high reactivity of dimethyl sulfate as a methylating agent. wikipedia.org

Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt. This reaction, often referred to as the Menschutkin reaction, involves the alkylation of the amine. nih.gov The fundamental principle is a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks an electrophilic carbon atom of an alkylating agent. nih.govrsc.org

The general scheme for this reaction using dimethyl sulfate is: R₃N + (CH₃)₂SO₄ → [R₃NCH₃]⁺[CH₃OSO₃]⁻

This method is widely applied in industrial chemistry for the synthesis of a vast array of quaternary ammonium compounds. These products find use as surfactants, fabric softeners, phase-transfer catalysts, and antimicrobial agents. wikipedia.orgnih.gov The reaction can often be performed without a solvent, which is advantageous from both an economic and environmental perspective. google.comgoogle.com The exothermic nature of the reaction requires careful temperature control, especially on a large scale. google.comgoogleapis.com

The formation of this compound via the reaction with dimethyl sulfate proceeds through an SN2 mechanism. rsc.orgnih.gov In this mechanism, the tertiary amine acts as the nucleophile, attacking one of the electrophilic methyl groups of the dimethyl sulfate molecule. Simultaneously, the bond between the methyl group and the rest of the dimethyl sulfate molecule breaks, with the methyl sulfate anion ([CH₃OSO₃]⁻) acting as the leaving group.

Key features of this mechanism include:

Bimolecular Nucleophilic Substitution (SN2) : The reaction rate is dependent on the concentration of both the amine and the alkylating agent. rsc.org

Transition State : A single transition state is involved where the new N-C bond is forming at the same time as the C-O bond is breaking.

Stereochemistry : The methyl group is not sterically hindered, which favors the SN2 pathway. nih.gov

Leaving Group : The methyl sulfate anion is an excellent leaving group, which contributes to the high reactivity of dimethyl sulfate.

The reaction is typically rapid and results in a high yield of the quaternary ammonium methyl sulfate salt. wikipedia.org

Synthesis of Analogous Methoxy-Functionalized Quaternary Ammonium Systems

The synthesis of other quaternary ammonium salts containing methoxy (B1213986) groups follows similar principles of quaternization, with strategic variations to incorporate the methoxy functionality.

There are two primary strategies for synthesizing methoxy-functionalized quaternary ammonium structures:

Quaternization of a Methoxy-Containing Amine : This approach begins with a tertiary amine that already possesses a methoxy group within its structure. This amine is then reacted with a standard alkylating agent.

Quaternization with a Methoxy-Containing Alkylating Agent : This method involves reacting a tertiary amine with an alkylating agent that carries the methoxy group.

These strategies have been successfully employed to create a variety of novel methoxy-functionalized quaternary ammonium compounds, including surfactants with enhanced surface activity. rsc.orgresearchgate.net

StrategyStarting Tertiary AmineAlkylating AgentResulting Cation StructureReference
Quaternization of Methoxy-Containing AmineN,N-dimethyl-N-(m-methoxybenzyl)amineAlkyl Halide (e.g., C₁₂H₂₅Br)[N-alkyl-N,N-dimethyl-N-(m-methoxybenzyl)ammonium]⁺ rsc.org
Quaternization with Methoxy-Containing Alkylating AgentN,N-dimethyl-N-alkylaminem-Methoxybenzyl chloride[N-alkyl-N,N-dimethyl-N-(m-methoxybenzyl)ammonium]⁺ researchgate.net
Quaternization of Methoxy-Containing Amine3,4,5-trimethoxyaniline derivative (after condensation)Aromatic α-bromo ketonesQuaternary ammonium aldimine with trimethoxy phenyl fragment mdpi.com

When dimethyl sulfate is used as the methylating agent in a quaternization reaction, the methyl sulfate anion ([CH₃OSO₃]⁻) is inherently produced as the counterion for the newly formed quaternary ammonium cation. wikipedia.org The choice of alkylating agent thus directly determines the nature of the resulting salt's anion.

The methyl sulfate anion has several notable characteristics:

Formation : It is the leaving group in the SN2 methylation reaction with dimethyl sulfate.

Stability : It is a stable, non-nucleophilic anion under many conditions.

Reactivity : While generally stable, the methyl sulfate anion itself can act as a mild alkylating agent in water, though it is significantly less reactive than dimethyl sulfate. researchgate.net In some processes, particularly at elevated temperatures, both methyl groups of dimethyl sulfate can react, leading to the formation of a sulfate (SO₄²⁻) dianion linking two quaternary ammonium cations. google.com

The presence of the methyl sulfate counterion is a direct consequence of employing the cost-effective and highly reactive dimethyl sulfate as the preferred industrial methylating agent. wikipedia.org

Chemical Derivatization of this compound

This compound, which can be understood as the adduct formed from the reaction of dimethylformamide (DMF) with dimethyl sulfate, is a reactive species used as a synthetic intermediate. This adduct serves as a powerful reagent for introducing a dimethylaminomethylene group onto various nucleophiles, particularly active methylene (B1212753) compounds.

The primary derivatization reaction involving this compound is the formation of enaminones. Enaminones are versatile building blocks for the synthesis of various heterocyclic compounds like pyrazoles and pyrimidines.

The general reaction is as follows: R-C(=O)CH₂-R' + [Me₂N=CH(OMe)]⁺[MeSO₄]⁻ → R-C(=O)C(R')=CHNMe₂ + MeOH + [H]⁺[MeSO₄]⁻

In this reaction, the active methylene compound is deprotonated, and the resulting carbanion attacks the electrophilic carbon of the methoxy(dimethylamino)methylenium cation. This is followed by the elimination of methanol (B129727) to yield the stable enaminone product. This method has been successfully applied in the industrial synthesis of precursors for fluoroquinolone antibacterial drugs.

Examples of Derivatization Reactions
Starting Active Methylene CompoundProduct (Enaminone)Application of ProductReference
Ethyl acetoacetateEthyl 2-acetyl-3-(dimethylamino)acrylateHeterocycle synthesis
Diethyl malonateDiethyl 2-((dimethylamino)methylene)malonatePrecursor for Ciprofloxacin
Acetylacetone3-((Dimethylamino)methylene)pentane-2,4-dioneHeterocycle synthesis

This reactivity highlights the utility of this compound not as an end product but as a valuable electrophilic intermediate for constructing more complex molecules.

Transformations Involving the Cationic Moiety

Transformations of quaternary ammonium cations often involve the cleavage of a carbon-nitrogen bond. In the hypothetical case of the methoxy(trimethyl)azanium cation, the presence of an oxygen atom attached to the nitrogen could lead to unique reactivity.

One potential transformation is the decomposition of the cation. The N-O bond in alkoxyammonium salts can be susceptible to cleavage. Depending on the reaction conditions, this could proceed through various mechanisms, potentially leading to the formation of trimethylamine (B31210) oxide and a methylated species, or other degradation products.

Another possibility involves nucleophilic attack on one of the methyl groups attached to the nitrogen. Strong nucleophiles could potentially demethylate the cation, yielding methoxy(dimethyl)amine. However, the reactivity would be influenced by the stability of the methoxy(trimethyl)azanium cation itself.

A third theoretical transformation could be a rearrangement reaction. The presence of the methoxy group might facilitate intramolecular rearrangements, although such reactions are not commonly observed for simple tetraalkylammonium cations.

It is important to emphasize that these are postulated transformations based on the general chemistry of related compounds, and have not been experimentally verified for the methoxy(trimethyl)azanium cation.

Reactions Involving the Methyl Sulfate Anion

The methyl sulfate anion ([CH₃OSO₃]⁻) is a well-characterized species and its reactivity as a counter-ion in various salts has been studied. It is the conjugate base of methylsulfuric acid and is known to participate in several types of chemical reactions, primarily acting as a methylating agent or undergoing hydrolysis.

Nucleophilic Substitution (Methylation): The methyl sulfate anion can act as a methylating agent, transferring a methyl group to a nucleophile. This reactivity is significantly influenced by the nature of the nucleophile and the reaction conditions.

NucleophileReaction ProductConditions
Halides (e.g., I⁻, Br⁻)Methyl HalideVaries
Amines (e.g., R₃N)Quaternary Ammonium SaltVaries
Thiolates (e.g., RS⁻)ThioetherVaries
Carboxylates (e.g., RCOO⁻)Methyl EsterVaries

The reaction proceeds via an Sₙ2 mechanism, where the nucleophile attacks the methyl carbon of the methyl sulfate anion, and the sulfate dianion acts as the leaving group.

Hydrolysis: In the presence of water, the methyl sulfate anion can undergo hydrolysis to form methanol and a hydrogen sulfate ion. This reaction is typically slow at neutral pH but can be accelerated under acidic or basic conditions.

[CH₃OSO₃]⁻ + H₂O ⇌ CH₃OH + [HSO₄]⁻

Ion Exchange: The methyl sulfate anion can be exchanged with other anions through metathesis reactions. This is a common strategy to prepare quaternary ammonium salts with different counter-ions, which can alter the physical and chemical properties of the salt.

For instance, reacting an aqueous solution of a quaternary ammonium methyl sulfate with a solution containing a different anion (e.g., chloride from NaCl) can lead to the precipitation of the less soluble salt, driving the equilibrium towards the formation of the new quaternary ammonium salt.

Reaction Mechanisms and Mechanistic Elucidation

Fundamental Reaction Pathways of Quaternary Ammonium (B1175870) Methyl Sulfates

Quaternary ammonium salts, characterized by a central nitrogen atom bonded to four organic groups, are susceptible to several key reaction types, including nucleophilic substitution, C-N bond cleavage, and elimination reactions. The specific pathway taken depends on factors such as the structure of the salt, the nature of the nucleophile or base, and the reaction conditions.

Nucleophilic substitution is a fundamental reaction class where a nucleophile displaces a leaving group. chembam.com For quaternary ammonium salts, the "quaternary center" itself is not the site of substitution in the traditional sense, as nitrogen cannot accommodate a fifth bond to form a transition state. Instead, substitution reactions occur on the carbon atoms attached to the nitrogen. The methyl groups attached to the nitrogen in methoxy(trimethyl)azanium are potential sites for nucleophilic attack.

The methyl sulfate (B86663) anion, (CH₃)₂SO₄, is itself a powerful methylating agent, and its reactions typically proceed via an Sₙ2 mechanism. wikipedia.orgstackexchange.com In the context of the title compound, external nucleophiles can attack one of the N-methyl groups, leading to the displacement of the neutral methoxy(dimethyl)amine molecule as the leaving group.

Sₙ2 Mechanism: This is a bimolecular, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. organic-chemistry.org Given that the electrophilic centers are primary carbons (methyl groups), the Sₙ2 pathway is highly favored due to minimal steric hindrance. organic-chemistry.org The reaction results in an inversion of stereochemistry at the carbon center, though this is not observable for a methyl group. organic-chemistry.org

Sₙ1 Mechanism: This is a unimolecular, two-step process that involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com The rate is dependent only on the substrate concentration. masterorganicchemistry.com This mechanism is favored for tertiary alkyl halides because they can form stable carbocations. masterorganicchemistry.com For methoxy(trimethyl)azanium, the formation of a primary methyl carbocation is extremely energetically unfavorable, making the Sₙ1 pathway at the methyl groups highly unlikely. masterorganicchemistry.com

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate LawRate = k[Substrate]Rate = k[Substrate][Nucleophile]
MolecularityUnimolecularBimolecular
Reaction StepsTwo steps (Carbocation intermediate)One step (Concerted)
Substrate Preference3° > 2° > 1°1° > 2° > 3°
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are required
StereochemistryRacemization (mixture of retention and inversion)Inversion of configuration

Cleavage of the carbon-nitrogen bond is a significant transformation for quaternary ammonium salts, providing a route to tertiary amines. researchgate.net This process can be initiated through various means, including reductive, photochemical, or transition-metal-catalyzed methods. colab.wsrsc.org For a salt like methoxy(trimethyl)azanium, the question of selectivity arises: which C-N bond will break? The options are the methyl-nitrogen bonds or the oxygen-nitrogen bond (as part of the methoxy (B1213986) group).

Recent advances have shown that C-N bonds in quaternary ammonium salts can be activated and cleaved under relatively mild conditions. thieme-connect.de The selectivity of cleavage is often dictated by the nature of the substituent. For instance, benzylic, allylic, or aryl groups attached to the nitrogen are often cleaved preferentially due to the stability of the resulting radical or anionic intermediates. researchgate.netrsc.org In the case of methoxy(trimethyl)azanium, all substituents are simple alkyl (methyl) or alkoxy groups. Reductive cleavage, for example, might proceed via single-electron transfer to generate a radical intermediate, with subsequent bond fragmentation. acs.org The relative strengths of the C-N and O-N bonds, as well as the stability of the potential leaving groups, would determine the selectivity of the cleavage process.

Elimination reactions are a hallmark of quaternary ammonium salt chemistry, particularly when one of the alkyl groups possesses a β-hydrogen. The classic example is the Hofmann elimination. allen.in This reaction involves treating a quaternary ammonium salt with a strong base (often generated in situ from silver oxide and water) and heating to induce a β-elimination, yielding an alkene, a tertiary amine, and water. libretexts.org

The regioselectivity of the Hofmann elimination is noteworthy. It preferentially forms the least substituted alkene, a phenomenon known as the Hofmann rule. byjus.com This is in contrast to the Zaitsev rule, which predicts the formation of the most substituted, and typically more stable, alkene in other elimination reactions. allen.in The preference for the Hofmann product is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of the less sterically hindered β-hydrogen by the base more favorable. wikipedia.org

While methoxy(trimethyl)azanium itself lacks β-hydrogens on its substituents and thus cannot undergo a standard Hofmann elimination, this reaction pathway is a critical consideration for any related quaternary ammonium salts that do possess such structural features.

FeatureHofmann EliminationZaitsev Elimination
Major ProductLeast substituted alkeneMost substituted alkene
Governing FactorSteric hindrance of the leaving groupThermodynamic stability of the alkene
Typical Leaving GroupBulky groups (e.g., -NR₃⁺)Small groups (e.g., -Br, -OH)
Typical BaseBulky base (can also be small)Small base

Influence of the Methoxy Moiety on Reaction Mechanisms

The presence of the methoxy group (-OCH₃) directly attached to the nitrogen atom introduces unique electronic and steric effects that can significantly modify the reactivity of the quaternary ammonium cation compared to a simple tetraalkylammonium salt.

The methoxy group is electronically bifunctional. The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect through the N-O sigma bond. This effect increases the positive charge density on the nitrogen atom, potentially making the adjacent methyl groups more electrophilic and susceptible to nucleophilic attack.

From a steric perspective, the methoxy group is relatively small, comparable in size to a methyl group. However, its non-linear C-O-N arrangement may present a different steric profile compared to a linear alkyl chain, potentially influencing the approach of nucleophiles or bases to the cation.

The N-O bond in the methoxy(trimethyl)azanium cation allows for rotational freedom, leading to different conformational isomers. The relative orientation of the methoxy group's methyl substituent with respect to the trimethylammonium moiety could be influenced by intramolecular, non-covalent interactions. These might include weak hydrogen bonding between the oxygen and hydrogens on the N-methyl groups or electrostatic interactions between the partially negative oxygen and the positively charged nitrogen center. mdpi.comnih.gov

Such intramolecular forces can influence the ground-state conformation of the molecule and, by extension, the energy barriers for reaction. For example, a preferred conformation might shield certain reaction sites or pre-organize the molecule for a specific pathway, thereby affecting reaction rates and selectivity. The study of such weak interactions is crucial for a complete mechanistic understanding of substituted quaternary ammonium salts. rsc.org

Degradation Pathways and Stability Studies in Chemical Environments

The stability of methoxy(trimethyl)azanium;methyl sulfate is a critical determinant of its application and persistence in various chemical environments. Degradation can occur through several pathways, primarily thermal decomposition and hydrolysis, which are influenced by factors such as temperature, pH, and the presence of nucleophiles.

Quaternary ammonium (QA) salts, including this compound, are known to undergo thermal degradation through distinct mechanistic pathways. wikipedia.orgyoutube.com The specific route of decomposition is highly dependent on the structure of the cation and the nature of the counter-ion.

For the methoxy(trimethyl)azanium cation, two primary decomposition mechanisms are plausible:

Hofmann Elimination: This pathway is common for QA cations that possess a beta-hydrogen atom relative to the nitrogen center. wikipedia.orgrsc.org In the case of the methoxy(trimethyl)azanium cation, the methyl groups lack beta-hydrogens, making the classic Hofmann elimination unlikely for these substituents. However, the methoxy group's ethylenic potential under certain conditions could be considered, though it is not a conventional pathway.

Nucleophilic Substitution (SN2): This mechanism involves the nucleophilic attack of the counter-ion (methyl sulfate) on one of the carbon atoms attached to the nitrogen. researchgate.net Given the methyl sulfate anion's moderate nucleophilicity and the presence of sterically accessible methyl groups on the azanium cation, an SN2 reaction is a highly probable degradation route. This would lead to the formation of trimethylamine (B31210) and dimethyl sulfate, or potentially methanol (B129727) and a different methylated sulfate species. The reaction is typically a bimolecular process where the rate is dependent on the concentration of both the QA salt and the nucleophile. lehigh.edu

The thermal decomposition of the methyl sulfate anion itself can proceed via the release of sulfur trioxide (SO₃) and ammonia (B1221849) (from the cation), particularly at elevated temperatures. youtube.com Studies on ammonium sulfate show decomposition can occur in stages, forming intermediates like ammonium bisulfate before complete breakdown. youtube.com

Interactive Table: Thermal Decomposition Onset Temperatures for Related Quaternary Ammonium Salts

Compound Counter-ion Onset Decomposition Temp (°C) Primary Mechanism
Tetramethylammonium Hydroxide (B78521) ~130 SN2 / Hofmann
Tetraethylammonium Bromide >250 Hofmann Elimination
Benzyltrimethylammonium Hydroxide ~100-120 SN2

Note: Data is illustrative and compiled from various studies on QA salt stability. The exact temperature for this compound would require specific experimental determination.

Hydrolytic Stability

The stability of this compound in aqueous environments is governed by the susceptibility of both its cation and anion to hydrolysis.

Cation Stability: Quaternary ammonium cations are generally stable towards acids and most nucleophiles, showing significant resistance to hydrolysis under neutral and acidic conditions. wikipedia.org However, under strongly basic (high pH) conditions, degradation can occur. researchgate.netrsc.orgrsc.org For the methoxy(trimethyl)azanium cation, the primary concern would be nucleophilic attack by hydroxide ions on the methyl or methoxy groups, which is generally slow at ambient temperatures but can be accelerated under harsh conditions. rsc.orgrsc.org Alkyl-substituted cations tend to impart greater stability in the presence of hydroxide compared to those with benzylic substitutions. rsc.org

Anion Stability: The methyl sulfate anion is the monoester of sulfuric acid. Its hydrolysis to methanol and hydrogen sulfate is exceptionally slow under neutral pH conditions at room temperature, with an estimated half-life of 1,100 years. pnas.org The reaction rate, however, is significantly influenced by pH and temperature. In both acidic (1 M HCl) and basic (1 M KOH) solutions, the rate of hydrolysis increases substantially. pnas.orgpnas.org The reaction follows first-order kinetics, and the mechanism can shift depending on the conditions. pnas.orgpnas.org

Interactive Table: Kinetic Data for Methyl Sulfate Hydrolysis at 25°C

Condition Rate Constant (s⁻¹) ΔH‡ (kcal/mol) TΔS‡ (kcal/mol)
Neutral (pH 3-10) 2 x 10⁻¹¹ 32.0 -
1 M HCl 1.7 x 10⁻⁸ 24.6 -3.9

Data sourced from Wolfenden, R., and Yuan, Y. (2007). PNAS. pnas.orgpnas.org

Anion Exchange Phenomena

Anion exchange is a characteristic feature of ionic compounds like quaternary ammonium salts. nih.gov In a solution containing other anions, the methyl sulfate anion can be replaced by another anion, a process driven by thermodynamics and relative ion-pairing energies. rsc.orgresearchgate.net This phenomenon is the basis for applications such as phase-transfer catalysis and anion exchange resins. wikipedia.org

The propensity for exchange follows the Hofmeister series for many simple systems, where more charge-diffuse anions tend to replace more hydrophilic, strongly hydrated anions in the organic phase. nih.gov However, the driving force is the gain in interaction energy, meaning low charge density cations (like QA salts) are often paired with the most weakly interacting anions available in the system. rsc.orgresearchgate.net The exchange of methyl sulfate with other anions like halides (Cl⁻, Br⁻), nitrate (B79036) (NO₃⁻), or carboxylates is an equilibrium process. researchgate.net The extent of this exchange can be influenced by the solvent, the concentration of competing anions, and the presence of specific anion-binding agents. nih.govresearchgate.net

Advanced Spectroscopic and Kinetic Investigations of Reaction Intermediates

Elucidating the precise mechanisms of degradation and reaction for this compound requires advanced analytical techniques capable of identifying transient intermediates and determining reaction kinetics.

Spectroscopic Investigations:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the degradation of the parent compound and identifying stable products. mdpi.comsctunisie.org For instance, in an SN2 thermal degradation, the appearance of signals corresponding to trimethylamine and dimethyl sulfate could be monitored over time. researchgate.net 2D NMR techniques like HSQC can further confirm structural assignments of degradation products. nih.gov In studies of ionic liquid mixtures, NMR has been used to observe the coalescence of distinct anion peaks into a single peak, indicating rapid anion exchange on the NMR timescale. researchgate.netrsc.org

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify functional groups and can track the progress of a reaction. nih.gov For example, the disappearance of characteristic peaks for the quaternary ammonium group and the appearance of new peaks corresponding to a tertiary amine could be observed during thermal decomposition. acs.org

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with techniques like pyrolysis-gas chromatography (Py-GC/MS), is invaluable for identifying volatile degradation products and reaction intermediates. It can provide direct evidence for the formation of species like trimethylamine or fragments resulting from the decomposition of the methoxy group.

Kinetic Investigations:

Kinetic studies are essential for determining reaction rates, orders, and activation energies, which provide deep insight into the reaction mechanism. youtube.comchemicalpapers.com

Titration Methods: For reactions that produce or consume an acidic or basic species, such as hydrolysis, classical titration methods can be employed. youtube.com For the hydrolysis of the methyl sulfate anion, the production of hydrogen sulfate could be monitored by titration with a standard base.

Spectroscopic Monitoring: The change in concentration of reactants or products over time can be followed using spectroscopy. UV-Vis spectroscopy can be used if any of the species have a suitable chromophore. More commonly, NMR or IR signal intensities are monitored over time at a constant temperature to determine rate constants. researchgate.net For example, the rate of formation of dimethyl sulfate from the reaction of monomethyl sulfate can be modeled by fitting time-dependent experimental data from proton NMR. researchgate.net

Isotope Labeling Studies: The use of isotopes (e.g., ¹⁸O in water during hydrolysis) can definitively establish the site of bond cleavage. In the hydrolysis of methyl sulfate, this could distinguish between attack at the sulfur atom versus the carbon atom.

By combining these advanced spectroscopic and kinetic methods, a comprehensive picture of the reaction intermediates, transition states, and mechanistic pathways for the degradation and reaction of this compound can be constructed.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies on Methoxy(trimethyl)azanium;methyl Sulfate (B86663)

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For methoxy(trimethyl)azanium;methyl sulfate, DFT calculations could be employed to determine a variety of properties. Key areas of investigation would include the optimization of the geometries of the methoxy(trimethyl)azanium cation and the methyl sulfate anion, providing precise bond lengths and angles. Furthermore, DFT can be used to calculate the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the compound. A smaller gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, would visualize the charge distribution and identify the electrophilic and nucleophilic sites within the ions. For the methoxy(trimethyl)azanium cation, positive potential would likely be localized around the quaternary ammonium (B1175870) group, while for the methyl sulfate anion, negative potential would be concentrated on the oxygen atoms of the sulfate group. This information is invaluable for predicting how the ions will interact with each other and with other molecules.

A hypothetical application of DFT could involve comparing the electronic properties of different conformers of the methoxy(trimethyl)azanium cation to understand how its shape influences its reactivity.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense than DFT.

For this compound, high-accuracy ab initio calculations would be valuable for benchmarking the results obtained from DFT. They can provide more precise values for properties like ionization potentials, electron affinities, and thermochemical data such as heats of formation. While computationally intensive, these methods are the gold standard for obtaining near-exact solutions to the Schrödinger equation for a given system and are crucial for validating the predictions of more approximate methods.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes and interactions with the environment.

Investigation of Solvation Effects and Molecular Interactions

The behavior of an ionic compound like this compound is significantly influenced by its environment, particularly in solution. MD simulations are an ideal tool for investigating solvation effects. By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol), one can study the formation and structure of solvation shells around the cation and anion.

Radial distribution functions (RDFs) derived from MD simulations would reveal the average distances between the ions and the solvent molecules, providing a quantitative measure of the solvation structure. For instance, the RDF between the nitrogen atom of the cation and the oxygen atom of water would show distinct peaks corresponding to the first and subsequent solvation shells. Analysis of the orientation of solvent molecules around the ions can also provide insights into the nature of the ion-solvent interactions, such as hydrogen bonding.

Conformational Landscapes and Mobility of the Cation

The methoxy(trimethyl)azanium cation possesses conformational flexibility due to the rotation around the N-O and C-O bonds. MD simulations can be used to explore the conformational landscape of this cation, identifying the most stable conformers and the energy barriers between them. Techniques such as metadynamics or umbrella sampling can be employed within an MD framework to enhance the sampling of different conformations and to calculate the free energy profile along specific dihedral angles.

The mobility of the cation in solution, characterized by its diffusion coefficient, can also be calculated from MD trajectories. This property is important for understanding transport phenomena and reactivity in solution.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational methods could be used to investigate potential reaction pathways, such as decomposition or reactions with other species. DFT and ab initio methods can be used to locate the structures of transition states and calculate the activation energies for these reactions. The activation energy is a key determinant of the reaction rate.

Supramolecular Chemistry and Noncovalent Interactions

The properties and behavior of this compound are significantly influenced by noncovalent interactions, both within the salt itself and with its environment.

The primary interaction within the this compound salt is the electrostatic attraction between the positively charged quaternary ammonium cation and the negatively charged methyl sulfate anion. However, other noncovalent forces also play a crucial role. These interactions can be studied in detail using computational methods like DFT, Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis. sci-hub.seresearchgate.net

DFT calculations can determine the optimized geometry of the ion pair and the binding energy between the cation and anion. researchgate.netmdpi.com NBO analysis can provide information about charge distribution and charge transfer between the ions. researchgate.net Studies on similar ionic liquids have shown that hydrogen bonding and electrostatic interactions are key in stabilizing the cation-anion system. sci-hub.se For this compound, weak hydrogen bonds may form between the hydrogen atoms of the methyl groups on the cation and the oxygen atoms of the methyl sulfate anion.

Table 2: Calculated Interaction Energies for a Model Quaternary Ammonium-Anion Pair

Interaction TypeEnergy (kJ/mol)Computational Method
Electrostatic-350DFT/B3LYP/6-311+G(d,p)
Hydrogen Bonding-25DFT/B3LYP/6-311+G(d,p)
van der Waals-15DFT/B3LYP/6-311+G(d,p)
Total Interaction Energy -390 DFT/B3LYP/6-311+G(d,p)

This table presents hypothetical data for illustrative purposes, based on typical values for similar ion pairs.

In a condensed phase (liquid or solid) or in solution, the interactions extend beyond a single ion pair. Molecular dynamics (MD) simulations are a powerful tool for studying these complex systems. acs.orgresearchgate.netaip.org MD simulations model the movement of every atom in a system over time, based on a force field that describes the intra- and intermolecular forces.

For this compound in a solvent like water or an organic solvent, MD simulations can reveal:

Solvation structure: How solvent molecules arrange themselves around the cation and anion. researchgate.net

Ion pairing and aggregation: The extent to which ions exist as distinct pairs or form larger clusters.

Transport properties: How the ions and solvent molecules move, which relates to properties like viscosity and conductivity.

These simulations provide a dynamic picture of the intermolecular forces, including ion-solvent, ion-ion, and solvent-solvent interactions, and how they collectively determine the macroscopic properties of the solution. nih.govrsc.org

Predictive Modeling for Structure-Reactivity Relationships in Quaternary Ammonium Salts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activity or property of a chemical based on its molecular structure. wikipedia.org For quaternary ammonium salts, QSAR models can be developed to predict their reactivity in various applications, including their efficacy as catalysts or their biological activity. nih.govnih.govelsevierpure.com

The first step in developing a QSAR model is to calculate a set of molecular descriptors for a series of related quaternary ammonium salts. These descriptors can be physicochemical properties (e.g., hydrophobicity, molar refractivity) or quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges). nih.govfao.org Then, a mathematical model is created to correlate these descriptors with the observed reactivity. nih.gov

Commonly used descriptors in QSAR studies of quaternary ammonium salts include:

Topological descriptors: Related to the connectivity of atoms in the molecule. nih.gov

Geometric descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as orbital energies and partial charges. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the reactivity of new, untested quaternary ammonium salts, thereby guiding the design of more effective compounds. nih.gov For example, a QSAR model could predict the catalytic activity of different substituted methoxy(trimethyl)azanium salts, allowing for the in-silico screening of potential catalyst candidates before their synthesis.

Information regarding the chemical compound "this compound" is not available in the public domain based on the conducted search.

A comprehensive search for scientific literature detailing the applications of "this compound" in organic synthesis and catalysis did not yield specific research findings. The requested article, structured around the compound's role as a methylating reagent, its involvement in other organic transformations, and its catalytic functions, cannot be generated with scientific accuracy due to the absence of available data on this particular substance.

The search results provided extensive information on various other methylating agents, such as dimethyl sulfate nih.govnih.gov, dimethyl carbonate nih.govgoogle.com, and trimethyl phosphate (B84403) organic-chemistry.org, and discussed general principles of O-, N-, and S-methylation. organic-chemistry.orgnih.govsmith.edueurekaselect.comliv.ac.uknih.gov However, none of the retrieved sources specifically describe the synthesis, reactivity, or application of "this compound" for the outlined purposes.

Consequently, it is not possible to provide a detailed and scientifically accurate account of the following topics as they relate solely to "this compound":

Applications in Organic Synthesis and Catalysis

Catalytic Functions:There is no evidence in the search results to suggest that "methoxy(trimethyl)azanium;methyl sulfate" has been investigated or used for any catalytic purposes.

While the name suggests a structure that could potentially act as a methylating agent, the lack of specific citations in the scientific literature prevents the creation of an authoritative and factual article as requested.

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

Following a comprehensive search of scientific databases and publicly available literature, no specific information or research data could be found for the chemical compound “this compound” in the contexts outlined in the user's request. The stringent requirement to focus solely on this specific compound and adhere to a detailed outline concerning its applications in organic synthesis and catalysis cannot be met due to the absence of relevant published research.

The requested article structure included detailed subsections on its exploration as a phase-transfer catalyst, its application as an ionic liquid catalyst in green chemistry, its role in metal-catalyzed processes, and its use in innovative synthetic methodologies such as solvent-free reactions and chemo- and regioselective transformations.

While general information exists for the broader categories of quaternary ammonium (B1175870) salts, ionic liquids, and the specified reaction types, there is no discernible data directly pertaining to "methoxy(trimethyl)azanium;methyl sulfate (B86663)." Scientific literature does not appear to document its synthesis, characterization, or application in the specified areas. Therefore, the creation of a thorough, informative, and scientifically accurate article as per the user's instructions is not possible at this time.

Future Research Directions and Emerging Opportunities

Design of Novel Methoxy-Functionalized Quaternary Ammonium (B1175870) Salts for Specific Reactivities

The strategic design of novel methoxy-functionalized quaternary ammonium salts is a burgeoning area of research with the potential to yield compounds with highly specific and enhanced reactivities. By systematically modifying the molecular architecture of these salts, researchers can fine-tune their physicochemical properties for a wide array of applications, from catalysis to the development of advanced materials.

Key areas for future investigation include the synthesis of new quaternary ammonium salts with varied alkyl chain lengths and additional functional groups. For instance, the incorporation of polymerizable groups, such as methacrylates, can lead to the development of novel antimicrobial monomers for dental and other materials. The synthesis of such compounds often involves the Menschutkin reaction, a bimolecular nucleophilic substitution between a tertiary amine and an alkyl halide.

Reactant 1 (Tertiary Amine)Reactant 2 (Alkyl Halide)Resulting Functional GroupPotential Application
N,N-dimethyl-N-alkyl tertiary aminem-methoxybenzyl chlorideMethoxybenzylSurfactants with high surface activity
2-(dimethylamino)ethyl methacrylate(3-chloropropyl)trimethoxysilaneMethoxysilaneClay inhibitors for enhanced oil recovery
Tertiary AmineAlkyl halides with carboxylic groupsCarboxylic acidHerbicidal agents

Furthermore, the introduction of moieties like methoxybenzyl groups can significantly influence the surfactant properties of quaternary ammonium salts, leading to lower critical micelle concentrations and enhanced bactericidal activity compared to traditional counterparts. The design of such novel surfactants is guided by the desire to improve performance in applications ranging from household products to industrial processes.

The exploration of different counter-ions and their effect on the salt's properties is another promising avenue. The crystal structures of new N-halomethylated quaternary ammonium salts reveal the importance of intermolecular interactions, such as C—H⋯I⁻ and C—H⋯π interactions, in determining the solid-state properties of these materials, which can be crucial for applications in nonlinear optics and other areas of materials science.

Integration with Flow Chemistry and Continuous Processing

The integration of synthetic routes for methoxy-functionalized quaternary ammonium salts with flow chemistry and continuous processing technologies presents a significant opportunity to enhance efficiency, safety, and scalability. Flow chemistry, which involves the continuous pumping of reactants through a reactor, offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch processes. amf.ch

This enhanced control is particularly beneficial for reactions that are highly exothermic, involve unstable intermediates, or require precise stoichiometry. d-nb.infonih.gov For the synthesis of compounds like methoxy(trimethyl)azanium;methyl sulfate (B86663), flow chemistry can enable:

Improved Safety: By minimizing the volume of reactive intermediates at any given time, the risks associated with hazardous reactions can be significantly mitigated. amf.ch

Enhanced Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and purities, reducing the need for extensive downstream processing. d-nb.info

Facilitated Scale-up: The transition from laboratory-scale synthesis to industrial production is often more straightforward with flow processes, as scalability can be achieved by running the system for longer durations or by parallelizing multiple reactors. nih.gov

Access to Novel Reaction Pathways: The unique conditions achievable in flow reactors, such as rapid heating and cooling, can enable chemical transformations that are difficult or impossible to perform in batch reactors. d-nb.info

The application of flow chemistry has already been demonstrated for a wide range of organic syntheses, including the production of active pharmaceutical ingredients and metal-organic frameworks. nih.govrsc.org For instance, a continuous flow approach for the synthesis of MOF-808 resulted in a significant reduction in solvent use and a two-orders-of-magnitude increase in productivity compared to batch methods. rsc.org Similar principles can be applied to the synthesis of methoxy(trimethyl)azanium;methyl sulfate and its derivatives, potentially leading to more cost-effective and environmentally friendly manufacturing processes.

Development of Sustainable Synthesis and Application Strategies

The development of sustainable, or "green," chemistry approaches for the synthesis and application of this compound is crucial for minimizing environmental impact and enhancing economic viability. This involves the use of renewable feedstocks, the reduction of waste, and the design of processes that are energy-efficient.

One area of focus is the use of greener methylating agents and solvents. For example, dimethyl sulfate, while an effective methylating agent, is highly toxic. Research into alternative methylation strategies that are safer and more environmentally benign is ongoing. In one study, dimethyl sulfate was used as both a methylation agent and a solvent in the synthesis of methyl salicylate, with the toxic reagent being transformed into non-toxic sodium sulfate, which could be reutilized as a desiccant, thus minimizing waste. nih.gov

The principles of green chemistry that can be applied to the synthesis of this compound include:

Green Chemistry PrincipleApplication in Synthesis and Use
Waste Prevention Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Atom Economy Maximizing the efficiency of a chemical reaction by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product.
Use of Less Hazardous Chemical Syntheses Employing synthetic methods that use and generate substances that possess little or no toxicity to human health and the environment.
Design for Energy Efficiency Conducting chemical reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Utilizing raw materials and feedstocks that are renewable rather than depleting.

In terms of applications, the development of sustainable uses for methoxy-functionalized quaternary ammonium salts is also a key research direction. This includes their use as biodegradable surfactants, in water purification technologies, and as components of environmentally friendly materials.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science offers a fertile ground for the development of novel materials incorporating methoxy-functionalized quaternary ammonium salts. These compounds can impart unique properties to materials, leading to advancements in a variety of fields.

One promising application is in the development of functionalized biomaterials. For example, quaternary ammonium compounds have been grafted onto cellulosic materials to create adsorbents for the removal of nitrates from polluted water. researchgate.net The cationic nature of the quaternary ammonium groups allows for the effective binding of anionic pollutants.

Another area of interest is the use of these salts as additives in the creation of advanced alloys and coatings. In one study, tributylmethylammonium (B1194469) methyl sulfate was used as an additive in the electrodeposition of a Ni-W alloy, resulting in improved hardness and corrosion resistance. researchgate.net The presence of the large organic cations can influence the nucleation and growth of the alloy crystals, leading to a more homogeneous and durable material.

Future research in this area could explore the use of this compound and its derivatives in:

Polymer Chemistry: As monomers or additives to create polymers with enhanced thermal stability, conductivity, or antimicrobial properties.

Nanotechnology: In the synthesis of nanoparticles or as surface modifiers to control the properties of nanomaterials.

Biomedical Devices: As coatings for medical implants to prevent biofilm formation.

The ability to tailor the structure of the quaternary ammonium salt allows for the fine-tuning of its interaction with the host material, opening up a vast design space for new functional materials.

Unraveling Complex Mechanistic Pathways with Advanced Techniques

A deeper understanding of the reaction mechanisms involving methoxy-functionalized quaternary ammonium salts is essential for optimizing existing applications and discovering new ones. The use of advanced analytical and computational techniques can provide unprecedented insight into the intricate details of these chemical processes.

Future research should focus on employing a combination of experimental and theoretical methods to elucidate reaction pathways, identify key intermediates, and understand the factors that control selectivity and reactivity. Techniques that can be brought to bear on these challenges include:

Advanced Spectroscopy: Techniques such as in-situ NMR and FTIR spectroscopy can be used to monitor reactions in real-time, providing information on the formation and consumption of reactants, intermediates, and products.

Mass Spectrometry: High-resolution mass spectrometry can be used to identify and characterize reaction intermediates, even those that are present in very low concentrations.

Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states. These theoretical studies can provide a framework for interpreting experimental results and for designing new experiments.

By combining these advanced techniques, researchers can develop a comprehensive understanding of the mechanisms by which methoxy-functionalized quaternary ammonium salts participate in chemical reactions. This knowledge will be invaluable for the rational design of new catalysts, reagents, and materials with improved performance. For instance, understanding the SN2 mechanism in the synthesis of these salts can lead to the optimization of reaction conditions for higher yields and purities. nih.gov

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR detects methoxy (-OCH₃) and trimethylazanium (N⁺(CH₃)₃) protons. ¹³C NMR distinguishes quaternary ammonium carbons (~54 ppm) and methoxy carbons (~56 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M⁺] at m/z 199.27 for C₆H₁₇NO₄S⁺) .
  • Raman/SERS : Surface-enhanced Raman spectroscopy (SERS) tracks degradation products by identifying shifts in sulfate or methoxy vibrational modes .

How can researchers mitigate by-product formation during methylation reactions involving this compound?

Advanced Research Question

  • Reaction Optimization : Use aprotic solvents (e.g., DMF) to minimize hydrolysis. Maintain temperatures below 60°C to avoid sulfonic acid by-products .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
  • Alternative Reagents : Replace dimethyl sulfate with methyl carbonate derivatives to reduce toxicity while maintaining methyl transfer efficiency .

How does alkyl chain length in quaternary ammonium methyl sulfate derivatives affect physicochemical properties?

Basic Research Question

  • Solubility : Shorter chains (e.g., dodecyl) increase aqueous solubility due to reduced hydrophobicity, whereas longer chains (e.g., docosyl) form micelles at lower critical micelle concentrations (CMCs) .
  • Thermal Stability : Longer alkyl chains (C18–C22) exhibit higher decomposition temperatures (>200°C) due to van der Waals stabilization .
  • Ionic Conductivity : Trimethyl derivatives with shorter chains show higher conductivity in electrolyte applications compared to bulkier analogs .

What methodologies ensure reliable use of this compound as a reference material in isotope geochemistry?

Advanced Research Question

  • Interlaboratory Calibration : Collaborate with labs using EA-IRMS and GC/IRMS to establish consensus δ²H and δ¹³C values .
  • Storage Protocols : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis, which alter isotopic signatures .
  • Degradation Monitoring : Regularly analyze stored samples via GC-MS to detect decomposition products (e.g., dimethyl sulfone) .

How can enzymatic systems enhance its application in SERS-based analytical platforms?

Advanced Research Question

  • Enzyme-Coupled Detection : Use acetylcholinesterase to hydrolyze the compound, releasing thiocholine, which modulates SERS substrate aggregation for pesticide detection (e.g., omethoate in tea) .
  • Nanoparticle Functionalization : Immobilize the compound on gold nanoparticles to amplify Raman signals via charge-transfer interactions .

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